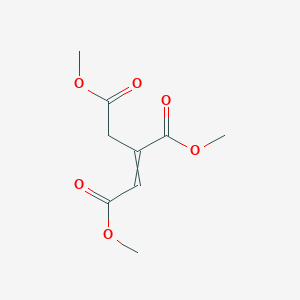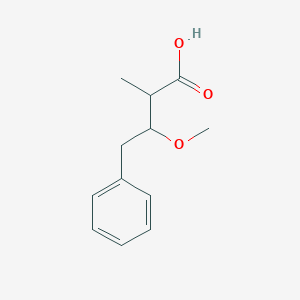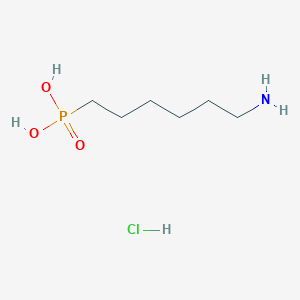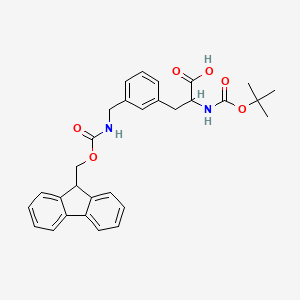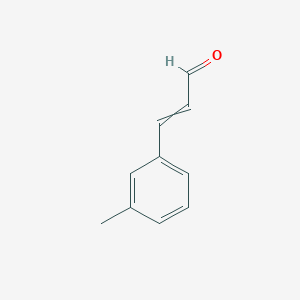
3-Methylcinnamaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcinnamaldehyde is an organic compound with the molecular formula C₁₀H₁₀O. It is a derivative of cinnamaldehyde, characterized by the presence of a methyl group at the third position of the cinnamaldehyde structure. This compound is known for its distinct aromatic properties and is used in various applications, including flavoring, fragrance, and as an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylcinnamaldehyde can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-Methylcinnamic acid. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylcinnamaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: 3-Methylcinnamic acid
Reduction: 3-Methylcinnamyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-Methylcinnamaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methylcinnamaldehyde involves its interaction with various molecular targets and pathways. For instance, in its anticancer activity, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This is achieved through the modulation of pathways such as the peroxisome proliferator-activated receptor and PI3K-Akt pathway . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .
Comparaison Avec Des Composés Similaires
3-Methylcinnamaldehyde is structurally similar to other cinnamaldehyde derivatives, such as:
Cinnamaldehyde: The parent compound, known for its strong cinnamon aroma and flavor.
α-Methylcinnamaldehyde: Another derivative with similar aromatic properties but differing in the position of the methyl group.
Cinnamic acid: The oxidized form of cinnamaldehyde, used in the synthesis of various esters and amides.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the third position enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
3-(3-methylphenyl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLLZWMNPJCLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12511472.png)
![2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12511483.png)
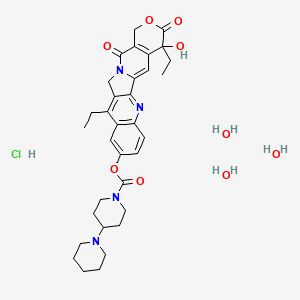
![3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid](/img/structure/B12511500.png)

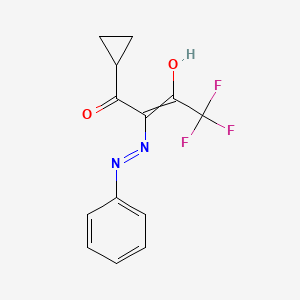

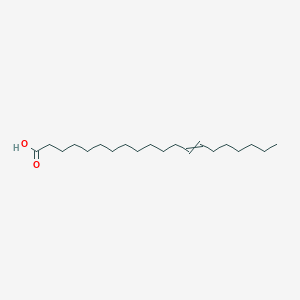
![N,N'-1,4-Phenylenebis[2-bromoacetamide]](/img/structure/B12511533.png)
